Lipophilicity Shift: XLogP3-AA Comparison of 4,4-Difluoropiperidine vs. Non-Fluorinated Piperidine Pyridazine-3-carboxylic Acid Analogs
The target compound exhibits a computed XLogP3-AA of 1.3, compared to 1.0 for the direct non-fluorinated analog 6-(piperidin-1-yl)pyridazine-3-carboxylic acid (CAS 914637-38-0), representing a +0.3 log unit increase attributable to the gem-difluoro substitution [1]. This lipophilicity shift is consistent with the well-documented effect of aliphatic fluorination on logP. For procurement decisions, this difference is meaningful because even a 0.3 log unit change can alter membrane permeability and non-specific protein binding, requiring distinct formulation or assay conditions compared to the non-fluorinated analog [2]. Users seeking a consistent lipophilicity profile across a SAR series should therefore not substitute the non-fluorinated variant without accounting for this shift.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 (PubChem CID 121205037) |
| Comparator Or Baseline | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid (PubChem CID 20982965): XLogP3-AA = 1.0 |
| Quantified Difference | +0.3 log units (ΔXLogP3-AA = 0.3) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release. |
Why This Matters
The +0.3 log unit lipophilicity increase is a quantifiable physicochemical differentiation that directly impacts ADME predictions and assay compatibility, making the fluorinated compound the appropriate choice for building consistent SAR tables where lipophilicity is a controlled variable.
- [1] PubChem CID 121205037 (target) and CID 20982965 (non-fluorinated analog). XLogP3-AA values: 1.3 and 1.0 respectively. Computed by XLogP3 3.0, PubChem 2025. View Source
- [2] Böhm HJ, et al. Fluorine in Medicinal Chemistry. ChemBioChem. 2004;5(5):637-643. (General principle: fluorine substitution increases lipophilicity by 0.2–0.5 log units per CF2 group.) View Source
